molecular formula C8H11BrN2O B8286004 2-(Bromomethyl)-5-isopropoxypyrazine

2-(Bromomethyl)-5-isopropoxypyrazine

Cat. No.: B8286004
M. Wt: 231.09 g/mol
InChI Key: BGNUWWLDSILADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-5-isopropoxypyrazine is a high-value chemical intermediate designed for advanced research and development. This compound features a bromomethyl group and an isopropoxy substituent on a pyrazine ring, making it a versatile building block for constructing more complex molecules. Its primary research value lies in synthetic organic chemistry, particularly in nucleophilic substitution reactions, where the bromomethyl group serves as an excellent leaving group for further functionalization . This reactivity is crucial in medicinal chemistry for creating potential drug candidates, and in the flavor and fragrance industry for synthesizing novel pyrazine derivatives, which are known for their roasted, nutty, or earthy organoleptic properties . The presence of the isopropoxy group can influence the compound's electronic properties and lipophilicity, which may be tailored to optimize a molecule's performance in its final application. As a key synthon, it facilitates the exploration of new chemical space in agrochemical, material science, and pharmaceutical projects. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as bromoalkyl derivatives often require careful handling.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

2-(bromomethyl)-5-propan-2-yloxypyrazine

InChI

InChI=1S/C8H11BrN2O/c1-6(2)12-8-5-10-7(3-9)4-11-8/h4-6H,3H2,1-2H3

InChI Key

BGNUWWLDSILADJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(N=C1)CBr

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electrophilic Reactivity: The bromomethyl group in this compound enables nucleophilic substitutions (e.g., Suzuki couplings or alkylations), unlike non-halogenated analogs like 2-methyl-5-isopropylpyrazine .
  • Dual Halogenation : Compounds like 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one exhibit enhanced reactivity in multi-step syntheses due to multiple halogen substituents.

Physical and Electronic Properties

  • Molecular Weight: The bromomethyl group increases molecular weight (~230.9 g/mol) compared to non-brominated pyrazines (e.g., 136.20 g/mol for 2-methyl-5-isopropylpyrazine ), influencing solubility in polar solvents.
  • Electronic Effects : The electron-withdrawing bromomethyl group deactivates the pyrazine ring, contrasting with electron-donating groups like methoxy in . This difference impacts applications in catalysis or material science.

Q & A

Q. What are the common synthetic routes for 2-(Bromomethyl)-5-isopropoxypyrazine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of a methyl group on a pyrazine core using reagents like PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions (e.g., DMF or THF) is a key step. Isopropoxy groups are introduced via alkylation of hydroxyl precursors using isopropyl halides . Reaction temperature (80–120°C) and solvent polarity significantly impact yield due to competing side reactions (e.g., elimination or over-bromination). Optimizing stoichiometry (1:1.2 molar ratio for brominating agents) and inert atmospheres (N₂/Ar) minimizes degradation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the isopropoxy group (δ ~1.3 ppm for CH₃, δ ~4.5 ppm for OCH) and bromomethyl protons (δ ~4.2–4.5 ppm). Aromatic protons on the pyrazine ring appear as distinct singlets or doublets (δ ~8.0–8.5 ppm) .
  • MS (EI/ESI) : Molecular ion peaks at m/z 245 [M]⁺ (for C₈H₁₀BrN₂O) with fragmentation patterns confirming the bromomethyl group (loss of Br⁻ at m/z 166).
  • X-ray crystallography : Resolves ambiguity in regiochemistry, as seen in structurally related bromopyrazines .

Q. What safety precautions are critical when handling this compound?

The compound is light-sensitive and thermally unstable. Store under argon at –20°C to prevent decomposition. Use PPE (gloves, goggles) due to alkyl bromide toxicity. Avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic reactions. Work in a fume hood to mitigate inhalation risks .

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

The bromomethyl moiety acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed cross-coupling with arylboronic acids replaces the bromine atom, enabling functionalization of the pyrazine core. Reactivity is enhanced by electron-withdrawing groups on the pyrazine ring, which stabilize transition states .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

Discrepancies in NMR or MS data often arise from regioisomeric impurities or solvate formation. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns coupling patterns to distinguish between bromomethyl and isopropoxy environments.
  • HPLC-MS with ion mobility : Separates co-eluting isomers.
  • X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated for related brominated pyrazines .

Q. What computational methods predict the stability and reactivity of this compound in multi-step syntheses?

DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) model transition states for bromine displacement reactions. Solvent effects (e.g., toluene vs. DMSO) are simulated using PCM (Polarizable Continuum Model). These predict activation energies for SN2 mechanisms and guide solvent selection to suppress side reactions .

Q. How can purification challenges due to brominated byproducts be mitigated?

Brominated intermediates often co-crystallize with the target compound. Techniques include:

  • Flash chromatography : Use silica gel with 5–10% ethyl acetate/hexane gradients to separate brominated impurities.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
  • SCX (Strong Cation Exchange) columns : Remove basic byproducts from reaction mixtures .

Q. What strategies optimize the synthesis of this compound for scale-up?

  • Flow chemistry : Continuous bromination reduces exothermic risks and improves mixing efficiency.
  • Microwave-assisted synthesis : Shortens reaction times (10–15 min vs. 6–8 hr) while maintaining >85% yield.
  • In situ FTIR monitoring : Tracks bromine consumption to prevent over-reaction .

Q. How does steric hindrance from the isopropoxy group affect substitution reactions?

The bulky isopropoxy group at the 5-position directs electrophilic attacks to the less hindered 2-bromomethyl site. This regioselectivity is critical in designing multi-functional pyrazine derivatives. Steric maps (e.g., using Molinspiration) quantify hindrance and predict reaction pathways .

Q. What are the applications of this compound in drug discovery?

The compound serves as a versatile building block for kinase inhibitors and antimicrobial agents. For example, coupling with heterocyclic amines yields candidates with IC₅₀ values <100 nM in kinase assays. Its metabolic stability in liver microsomes (t₁/₂ > 60 min) makes it suitable for lead optimization .

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